An In-Depth Technical Guide to the Presumed Mechanism of Action of Vegfr2-IN-3
An In-Depth Technical Guide to the Presumed Mechanism of Action of Vegfr2-IN-3
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available scientific literature does not contain specific data on a compound designated "Vegfr2-IN-3". This guide is based on the analysis of related compounds, particularly quinazoline-based Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) inhibitors, and general knowledge of VEGFR2 signaling. Information regarding a related dual inhibitor, EGFR/VEGFR2-IN-3, is included where applicable.
Executive Summary
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels. Its dysregulation is a hallmark of several diseases, including cancer. Small molecule inhibitors targeting the ATP-binding site of the VEGFR2 kinase domain are a critical class of therapeutics. This document outlines the presumed mechanism of action of Vegfr2-IN-3, a putative VEGFR2 inhibitor, based on the well-established pharmacology of similar compounds. It provides a detailed overview of the VEGFR2 signaling pathway, presents available quantitative data for a related compound, details relevant experimental protocols, and includes visualizations to aid in understanding.
Introduction to VEGFR2 Signaling
VEGFR2, also known as Kinase Insert Domain Receptor (KDR) or Fetal Liver Kinase 1 (Flk-1), is a receptor tyrosine kinase. Upon binding its ligand, primarily VEGF-A, the receptor dimerizes and undergoes autophosphorylation on specific tyrosine residues within its intracellular domain. This phosphorylation cascade initiates a complex network of downstream signaling pathways crucial for endothelial cell proliferation, migration, survival, and permeability.
Key downstream signaling pathways activated by VEGFR2 include:
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PLCγ-PKC-MAPK Pathway: Regulates cell proliferation.
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PI3K-Akt Pathway: Promotes cell survival and permeability.
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FAK/paxillin Pathway: Involved in the rearrangement of the cytoskeleton, essential for cell migration.
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eNOS Activation: Leads to the production of nitric oxide (NO), a key mediator of vascular permeability.
Presumed Mechanism of Action of Vegfr2-IN-3
Based on its classification as a VEGFR2 inhibitor and the common mechanism of action for this class of compounds, Vegfr2-IN-3 is presumed to be a competitive inhibitor of ATP binding to the kinase domain of VEGFR2. By occupying the ATP-binding pocket, it would prevent the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades. This inhibition would lead to a reduction in endothelial cell proliferation, migration, and survival, ultimately resulting in an anti-angiogenic effect.
A related compound, EGFR/VEGFR2-IN-3 , is a dual inhibitor targeting both the Epidermal Growth Factor Receptor (EGFR) and VEGFR2. This dual inhibition can offer a broader anti-cancer efficacy by simultaneously targeting tumor cell proliferation (via EGFR) and tumor-associated angiogenesis (via VEGFR2).
Quantitative Data
No specific quantitative data for "Vegfr2-IN-3" is publicly available. However, for the related dual inhibitor, EGFR/VEGFR2-IN-3 (Compound 9) , the following IC50 values have been reported:
| Target | IC50 (µM) |
| EGFR | 0.129 |
| VEGFR-2 | 0.142 |
| COX-2 | 3.428 |
Data sourced from commercially available datasets.
Signaling Pathway Diagrams
The following diagrams illustrate the VEGFR2 signaling pathway and the presumed point of inhibition by Vegfr2-IN-3.
Caption: VEGFR2 Signaling Pathway and Point of Inhibition by Vegfr2-IN-3.
Experimental Protocols
The following are detailed, representative protocols for key experiments used to characterize VEGFR2 inhibitors. These are generalized protocols and would require optimization for specific experimental conditions.
VEGFR2 Kinase Inhibition Assay (Biochemical Assay)
Objective: To determine the in vitro inhibitory activity of a compound against the purified VEGFR2 kinase domain.
Methodology:
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Reagents and Materials:
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Recombinant human VEGFR2 kinase domain
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Poly(Glu, Tyr) 4:1 peptide substrate
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ATP (Adenosine triphosphate)
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Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
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Test compound (Vegfr2-IN-3) dissolved in DMSO
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ADP-Glo™ Kinase Assay kit (Promega) or similar
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384-well white assay plates
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Procedure:
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Prepare serial dilutions of the test compound in kinase buffer. The final DMSO concentration should be kept constant (e.g., 1%).
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Add 2.5 µL of the diluted compound or vehicle (DMSO) to the wells of the assay plate.
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Add 2.5 µL of a solution containing the VEGFR2 enzyme and the peptide substrate in kinase buffer to each well.
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Pre-incubate the plate at room temperature for 10 minutes.
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Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer to each well. The final ATP concentration should be at or near the Km for VEGFR2.
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Incubate the reaction at 30°C for 1 hour.
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Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
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Luminescence is measured using a plate reader.
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Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic curve.
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